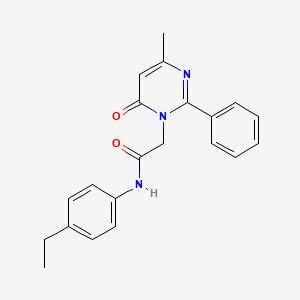![molecular formula C14H16N4OS B11196807 N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide](/img/structure/B11196807.png)
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a pyrimidine ring, and a thiophene ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidinyl Pyrimidine Intermediate: The initial step involves the reaction of piperidine with a pyrimidine derivative under controlled conditions to form the piperidinyl pyrimidine intermediate.
Coupling with Thiophene-2-Carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenylethyl)-4-(1-Methyl-1H-Pyrazol-5-Yl)Thiophene-2-Carboxamide: This compound shares a similar thiophene-2-carboxamide structure but differs in the substituents on the thiophene ring.
2-(Pyridin-2-Yl)Thiophene-2-Carboxamide: Another similar compound with a pyridine ring instead of a piperidine ring.
Uniqueness
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide is unique due to its combination of piperidine, pyrimidine, and thiophene rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16N4OS |
|---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H16N4OS/c19-13(12-5-4-8-20-12)17-11-9-15-14(16-10-11)18-6-2-1-3-7-18/h4-5,8-10H,1-3,6-7H2,(H,17,19) |
InChI Key |
FAFPVFIUBPKVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11196725.png)
![N-(2-ethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B11196733.png)
![2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B11196735.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B11196740.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11196743.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11196745.png)
![5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11196760.png)
![9-(3,5-difluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11196763.png)
![N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]furan-2-carboxamide](/img/structure/B11196790.png)
![1-(4-Methoxyphenyl)-3-{3-[6-(4-methylpiperidin-1-YL)pyridazin-3-YL]phenyl}urea](/img/structure/B11196795.png)
![6-[1-(4-fluorophenyl)ethyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11196796.png)

![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11196813.png)

